N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine typically involves the condensation of 4-methoxyaniline with 2,8-dimethyl-5-nitroquinoline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 150°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with palladium on carbon are frequently used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Aminoquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular pathways, such as those involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-methylquinolin-4-amine
- N-(4-methoxyphenyl)-5-nitroquinolin-4-amine
- N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine
Uniqueness
N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and enhances the compound’s potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-4-9-16(21(22)23)17-15(10-12(2)19-18(11)17)20-13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVMVWUKPTWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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